Hemopressin (rat)
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Overview
Description
Hemopressin is a short peptide consisting of nine amino acids (H-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH) isolated from the brain of rats. It is derived from the alpha chain of hemoglobin and acts as an inverse agonist at the cannabinoid receptor CB1. Hemopressin has been shown to modulate appetite and pain pathways in the brain, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hemopressin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the peptide is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of hemopressin involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized for scale-up by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield of the peptide .
Chemical Reactions Analysis
Types of Reactions: Hemopressin undergoes various chemical reactions, including:
Oxidation: Hemopressin can be oxidized, particularly at the methionine and cysteine residues if present in extended forms.
Reduction: Reduction reactions can be used to modify disulfide bonds in hemopressin derivatives.
Substitution: Amino acid residues in hemopressin can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation Products: Oxidized hemopressin with modified side chains.
Reduction Products: Reduced hemopressin with altered disulfide bonds.
Substitution Products: Hemopressin analogs with substituted amino acids
Scientific Research Applications
Hemopressin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating appetite and pain pathways through CB1 receptor interactions.
Medicine: Explored as a potential therapeutic agent for conditions such as obesity, pain management, and emotional disorders.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying cannabinoid receptor pharmacology
Mechanism of Action
Hemopressin exerts its effects primarily through its interaction with the cannabinoid receptor CB1. As an inverse agonist, it binds to the CB1 receptor and inhibits its activity, leading to a decrease in appetite and modulation of pain pathways. Hemopressin also interacts with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) and the mu-opioid receptor, contributing to its complex pharmacological profile .
Comparison with Similar Compounds
RVD-Hemopressin (α): An extended form of hemopressin with additional amino acids at the N-terminus. It acts as a negative allosteric modulator of CB1 receptors and a positive allosteric modulator of CB2 receptors.
VD-Hemopressin (β): A related peptide from beta hemoglobin, also an agonist at CB1 receptors.
Anandamide and 2-Arachidonoylglycerol: Endogenous cannabinoids that bind to CB1 receptors but are fatty acid derivatives rather than peptides.
Uniqueness of Hemopressin: Hemopressin is unique due to its peptide nature and its ability to act as an inverse agonist at the CB1 receptor. Unlike lipid-based endocannabinoids, hemopressin is derived from hemoglobin and has distinct pharmacological properties, making it a valuable tool for studying cannabinoid receptor function and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLYPZZJJBEAJ-QISMNGAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H77N13O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029393 |
Source
|
Record name | Hemopressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1088.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568588-77-2 |
Source
|
Record name | Hemopressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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